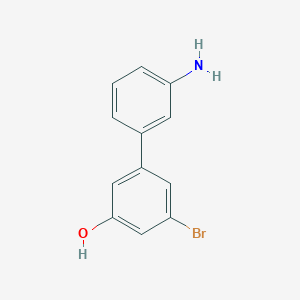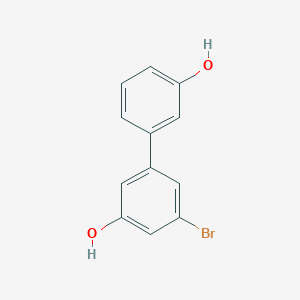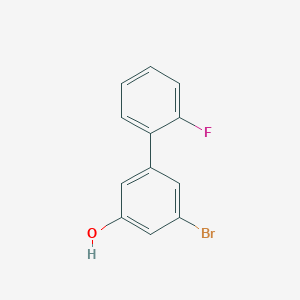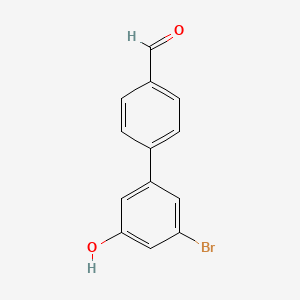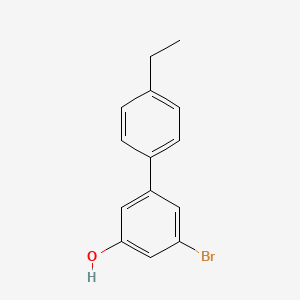
3-Bromo-5-(2-formylphenyl)phenol, 95%
Descripción general
Descripción
3-Bromo-5-(2-formylphenyl)phenol, 95% (3-B5FPP) is a synthetic compound derived from phenol, a naturally occurring aromatic compound. It is a colorless solid with a melting point of 97-99°C, and is soluble in most organic solvents. 3-B5FPP has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-formylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, such as organic synthesis, molecular biology, and biochemistry. In organic synthesis, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and ketones. In molecular biology, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of DNA and RNA oligonucleotides. In biochemistry, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of proteins and peptides.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-formylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom acts as a nucleophile and is capable of forming covalent bonds with other molecules. This allows 3-Bromo-5-(2-formylphenyl)phenol, 95% to react with a variety of organic compounds, such as amines, alcohols, and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-formylphenyl)phenol, 95% are not yet fully understood. However, it is believed that the bromine atom in the molecule is capable of forming covalent bonds with other molecules, which could potentially lead to the formation of reactive metabolites. These metabolites could then interact with various biochemical pathways in the body, leading to a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(2-formylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is its relatively low cost and availability. 3-Bromo-5-(2-formylphenyl)phenol, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. Another advantage is its reactivity. The bromine atom in the molecule is capable of forming covalent bonds with other molecules, which makes it useful for a variety of organic synthesis reactions. However, one limitation is its toxicity. 3-Bromo-5-(2-formylphenyl)phenol, 95% is a toxic compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for 3-Bromo-5-(2-formylphenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects. The bromine atom in the molecule is capable of forming covalent bonds with other molecules, which could potentially lead to the formation of reactive metabolites. These metabolites could then interact with various biochemical pathways in the body, leading to a variety of physiological effects. Another potential direction is to explore its potential applications in drug discovery. 3-Bromo-5-(2-formylphenyl)phenol, 95% could be used as a starting material for the synthesis of various drugs, such as antibiotics and anti-cancer agents. Finally, further research could be conducted to explore its potential applications in green chemistry. 3-Bromo-5-(2-formylphenyl)phenol, 95% could be used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and ketones, without the use of hazardous chemicals.
Métodos De Síntesis
3-Bromo-5-(2-formylphenyl)phenol, 95% is typically synthesized via a two-step process. The first step involves the reaction of phenol with bromine in an aprotic solvent, such as acetonitrile, to form the brominated phenol. This reaction is catalyzed by a suitable base, such as potassium carbonate, and is typically carried out at room temperature. The second step involves the reaction of the brominated phenol with formaldehyde in an aprotic solvent, such as dimethylformamide, to form the final product, 3-Bromo-5-(2-formylphenyl)phenol, 95%. This reaction is typically carried out at elevated temperatures, such as 80-100°C.
Propiedades
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHUKQIPCEWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686362 | |
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-formylphenyl)phenol | |
CAS RN |
1262002-83-4 | |
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



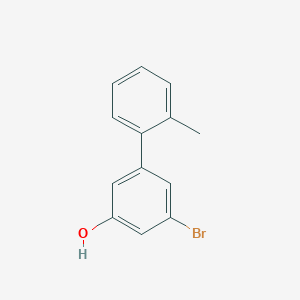
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
